Product packaging for Imatinib RC11(Cat. No.:)

Imatinib RC11

Cat. No.: B13847472
M. Wt: 580.6 g/mol
InChI Key: VCDZACXUMBMZRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imatinib RC11 is a chemical impurity associated with Imatinib, a well-known tyrosine kinase inhibitor that revolutionized cancer treatment as a targeted therapy . As a research compound, this compound is primarily of interest in analytical and pharmaceutical research for the development and quality control of Imatinib mesylate, which is the active pharmaceutical ingredient in medications like Gleevec . Researchers utilize this impurity to better understand the stability and degradation profile of Imatinib. The parent compound, Imatinib, is a cornerstone in oncological research due to its highly specific mechanism of action. It functions by inhibiting specific tyrosine kinases, including BCR-ABL, which is the constitutively active enzyme produced by the Philadelphia chromosome abnormality in Chronic Myelogenous Leukemia (CML) . By competitively binding to the ATP-binding site of these kinases, Imatinib blocks the phosphorylation and activation of downstream proteins involved in cellular proliferation and survival, ultimately leading to apoptosis in susceptible cancer cells . This mechanism is also effective against other targets, such as the platelet-derived growth factor receptor (PDGFR) and the stem cell factor receptor (c-KIT), making it a valuable tool for studying gastrointestinal stromal tumors (GIST) and other malignancies . This product, this compound, is supplied for Research Use Only (RUO). It is strictly for laboratory applications such as method development, quality control, and analytical research. It is not intended for diagnostic, therapeutic, or any other human use. Research Applications: • Analytical standard for quality control and method validation • Impurity profiling and degradation studies of Imatinib • Metabolic and pharmacokinetic research Targets: BCR-ABL, c-KIT, PDGFR

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H28N10O B13847472 Imatinib RC11

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H28N10O

Molecular Weight

580.6 g/mol

IUPAC Name

1,3-bis[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]urea

InChI

InChI=1S/C33H28N10O/c1-21-7-9-25(17-29(21)42-31-36-15-11-27(40-31)23-5-3-13-34-19-23)38-33(44)39-26-10-8-22(2)30(18-26)43-32-37-16-12-28(41-32)24-6-4-14-35-20-24/h3-20H,1-2H3,(H,36,40,42)(H,37,41,43)(H2,38,39,44)

InChI Key

VCDZACXUMBMZRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)NC3=NC=CC(=N3)C4=CN=CC=C4)NC5=NC=CC(=N5)C6=CN=CC=C6

Origin of Product

United States

Synthesis and Structural Elucidation of Imatinib Rc11

Synthetic Methodologies for Imatinib (B729) RC11 (C₃₃H₂₈N₁₀O)

The synthesis of imatinib analogs is a well-documented field, with various approaches aimed at achieving high yields and purity. These methodologies can be adapted for the specific synthesis of analogs like Imatinib RC11.

Detailed Reaction Pathways and Stepwise Transformations

The synthesis of imatinib and its analogs typically involves a multi-step process. One common route involves the condensation of a pyrimidine (B1678525) derivative with an aniline (B41778) derivative, followed by a coupling reaction to introduce the benzamide (B126) moiety. The final step is often the addition of the N-methylpiperazine group.

A potential synthetic pathway for an imatinib analog can be conceptualized in the following steps:

Synthesis of the Pyrimidine Core: This often starts with the reaction of a β-ketoester with guanidine (B92328) to form the aminopyrimidine ring.

Coupling with the Aniline Moiety: The aminopyrimidine is then coupled with a substituted nitroaniline, typically through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.

Reduction of the Nitro Group: The nitro group on the aniline ring is reduced to an amine, making it available for the subsequent acylation step.

Amide Bond Formation: The resulting aniline derivative is then acylated with a substituted benzoyl chloride.

Introduction of the Piperazine Moiety: The final step involves the nucleophilic substitution of a leaving group on the benzoyl moiety with N-methylpiperazine.

The synthesis of radiolabeled imatinib analogs, for instance with Carbon-14, has been achieved in six steps with a total chemical yield of 29.2%. nih.gov This process involved the synthesis of a ¹⁴C-labeled 2-aminopyrimidine (B69317) intermediate followed by a cross-coupling reaction. nih.gov

Optimization of Synthetic Routes for Scalability in Research

For research purposes where various analogs are needed for screening, optimizing the synthetic route for scalability and efficiency is crucial. Key considerations for optimization include:

Starting Material Availability: Choosing readily available and cost-effective starting materials.

Reaction Conditions: Optimizing temperature, pressure, catalysts, and solvent systems to maximize yield and minimize reaction times.

Purification Methods: Developing efficient purification protocols, such as chromatography or crystallization, to isolate the final product with high purity.

Table 1: Example of Reaction Conditions for Key Synthetic Steps

StepReaction TypeTypical ReagentsTypical Conditions
1 Pyrimidine Synthesisβ-ketoester, GuanidineEthanolic sodium ethoxide, reflux
2 C-N CouplingAminopyrimidine, NitroanilinePd catalyst, base, high temperature
3 Nitro ReductionSnCl₂/HCl or H₂, Pd/CRoom temperature to 60°C
4 Amide FormationAniline derivative, Benzoyl chlorideBase (e.g., pyridine), 0°C to rt
5 Piperazine AdditionN-methylpiperazineHigh temperature, neat or in solvent

Continuous Flow Chemistry Applications in Analog Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs) and their analogs, including those of imatinib. mit.edunih.govresearchgate.netafricacommons.netnih.govrsc.org This technology offers several advantages over traditional batch synthesis, such as improved heat and mass transfer, enhanced safety, and the potential for automation and in-line purification. nih.gov

In a modular continuous flow synthesis of imatinib and its analogs, structurally diverse compounds can be rapidly generated from three readily available building blocks. mit.edunih.gov This approach often involves a flow hydration and a chemoselective C-N coupling sequence. mit.edunih.gov One reported continuous flow synthesis of imatinib achieved a 58% isolated yield with a total residence time of 48 minutes, producing 327 mg/h of the drug. nih.gov

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Imatinib Analogs

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time Hours to daysMinutes to hours
Scalability ChallengingReadily scalable
Safety Potential for thermal runawayEnhanced safety due to small reaction volumes
Process Control LimitedPrecise control over reaction parameters
Yield VariableOften higher and more consistent
Purification Offline, often complexCan be integrated in-line

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and conformational flexibility of imatinib analogs are critical for their biological activity. Understanding these aspects is essential for rational drug design.

Molecular Conformations and Preferred Orientations

Imatinib and its analogs are flexible molecules with multiple rotatable bonds, allowing them to adopt various conformations. nih.gov Computational studies have identified numerous unique conformers within a small energy window. nih.govresearchgate.net The most stable conformers in both the gas phase and in aqueous solution often exhibit a "V-shaped" structure. nih.govresearchgate.net

The specific conformation adopted by an imatinib analog can be influenced by its environment, such as the binding pocket of a target protein. nih.gov X-ray crystallography studies have shown that imatinib can bind to different kinases in distinct conformations. researchgate.netnih.gov For instance, it binds to the Abl kinase in an extended conformation, which is characteristic for its interaction with tyrosine kinases. researchgate.net The relative orientation of the pyrimidine-pyridine groups is a key determinant of the molecule's ability to form hydrogen bonds within the ATP-binding pocket of its target. nih.govresearchgate.net

Impact of Structural Features on Potential Biological Interactions

The structural features of imatinib analogs play a direct role in their potential biological interactions. Key structural elements and their impact include:

The Pyrimidine-Aniline Moiety: This part of the molecule is crucial for binding to the hinge region of the kinase domain.

The Benzamide Group: This group often participates in hydrogen bonding interactions with the target protein.

The N-methylpiperazine Group: This terminal group contributes to the solubility of the molecule and can form ionic interactions. researchgate.net

The flexibility of the molecule allows it to adapt to the specific shape and electronic environment of the binding site. nih.gov Molecular dynamics simulations have shown that conformational selection plays a significant role in the binding preferences of imatinib for different tyrosine kinases. nih.gov The ability of the molecule to adopt a specific inactive "DFG-out" conformation is critical for its high affinity for the Abl kinase. nih.gov The structural elucidation of impurities in imatinib synthesis using techniques like UHPLC and high-resolution mass spectrometry is also crucial to ensure the quality and safety of the final compound. waters.com

Table 3: Key Structural Moieties and Their Role in Biological Interactions

Structural MoietyPotential Role in Biological Interactions
Pyridine (B92270) Ring Hydrogen bond acceptor
Pyrimidine Ring Forms key hydrogen bonds with the kinase hinge region
Amide Linker Hydrogen bond donor and acceptor, provides structural rigidity
Phenyl Ring Participates in hydrophobic interactions
N-methylpiperazine Enhances solubility, forms ionic interactions

Molecular Mechanisms of Action of Imatinib Rc11: in Vitro and in Silico Investigations

Target Kinase Inhibition Profile

Imatinib (B729) is a 2-phenylaminopyrimidine derivative that functions as a potent and selective inhibitor of a specific subset of tyrosine kinases. drugbank.comtocris.com Its mechanism centers on blocking the enzymatic activity of these kinases, which are crucial for various cellular processes, including proliferation, differentiation, and survival. spandidos-publications.com The dysregulation of these kinases is a hallmark of certain cancers. ashpublications.org

Evaluation of BCR-ABL Kinase Inhibition

Imatinib is highly effective against the BCR-ABL fusion protein, the constitutively active tyrosine kinase that is the pathogenic driver of most cases of chronic myeloid leukemia (CML). ashpublications.orgnih.govwikipedia.org It acts as a competitive inhibitor at the ATP-binding site of the ABL kinase domain. drugbank.comresearchgate.net By occupying this pocket, imatinib prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. nih.govresearchgate.net This action blocks the downstream signaling pathways that lead to uncontrolled cell proliferation and confers a growth disadvantage or induces apoptosis (programmed cell death) in BCR-ABL-positive cells. nih.govwikipedia.org

In various cellular assays, imatinib has been shown to inhibit BCR-ABL kinase activity with 50% inhibitory concentration (IC₅₀) values typically ranging from 0.1 to 0.5 μM. ashpublications.org This potent inhibition effectively halts the leukemic signaling cascade. researchgate.net

Assessment of c-Kit and PDGF Receptor Kinase Inhibition

Beyond BCR-ABL, imatinib also demonstrates significant inhibitory activity against the receptor tyrosine kinases c-Kit and platelet-derived growth factor receptor (PDGFR). wikipedia.orgactasdermo.org This multi-targeted profile is crucial for its efficacy in other malignancies, such as gastrointestinal stromal tumors (GIST), which often feature activating mutations in c-Kit. drugbank.comnih.gov

Imatinib inhibits both wild-type and certain mutant forms of c-Kit, blocking its autophosphorylation and subsequent activation of downstream pathways like the Akt and MAPK pathways. cellagentech.com This leads to the suppression of survival signals and can induce apoptosis in cells dependent on c-Kit signaling. drugbank.comcellagentech.com Similarly, imatinib effectively inhibits both alpha and beta isoforms of PDGFR. cellagentech.com It blocks ligand-stimulated autophosphorylation of the receptor, thereby interfering with cellular events mediated by PDGF signaling, which is implicated in the pathogenesis of various diseases, including certain cancers and fibrotic conditions. ashpublications.orgnih.govnih.gov The IC₅₀ values for PDGFR inhibition are in the range of 0.1 to 1.0 μM. ashpublications.org

Kinase Selectivity Profiling and Off-Target Analysis in Enzyme Assays

Imatinib is considered a selective kinase inhibitor, but not an entirely specific one. wikipedia.org While its primary targets are ABL, c-Kit, and PDGFR, it does interact with other kinases. wikipedia.orgguidetopharmacology.org Kinase selectivity profiling using in vitro enzyme assays has shown that at a concentration of 100 nM, imatinib binds to 12 different kinases. bmj.com At therapeutically relevant concentrations, it is estimated to bind to approximately 34 kinases. bmj.comresearchgate.net

Notable off-target kinases inhibited by imatinib include ABL2 (ARG), DDR1, and the oxidoreductase NQO2. wikipedia.org However, it does not significantly inhibit closely related kinases such as c-Fms, Flt3, KDR, Flt1, and TEK. cellagentech.com This selectivity is a key factor in its therapeutic window, as normal cells can often compensate for the inhibition of ABL kinase due to the presence of redundant signaling pathways, whereas cancer cells are often dependent on the specific kinase that imatinib targets. drugbank.comwikipedia.org

Ligand-Protein Binding Dynamics and Kinetics

The interaction between imatinib and its target kinases has been extensively studied to understand the structural basis of its efficacy and selectivity. These investigations reveal a complex interplay of conformational selection and specific molecular contacts.

Determination of Binding Affinities (Kᵢ, Kᴅ) to Target Kinase Domains

The affinity of imatinib for its target kinases is a critical determinant of its potency. The dissociation constant (Kᴅ), a measure of binding affinity, for the interaction between imatinib and the ABL kinase domain is approximately 10 nM, indicating a very high-affinity interaction. nih.gov Other studies have reported Kᴅ values for wild-type ABL around 8.4 to 11.8 nM. nih.gov For the ABL mutant Y253F, the Kᴅ is slightly lower, and for c-Kit, the binding affinity is similar to that of ABL. nju.edu.cn

The inhibition constant (Kᵢ) for ABL kinase has been reported to be around 85 nM. ashpublications.org These low nanomolar affinity values underscore the potent inhibitory capacity of imatinib. Interestingly, recent studies have shown that imatinib can also bind to a secondary, allosteric site on the ABL kinase (the myristoyl pocket), albeit with a much lower affinity (Kᴅ of ~10 μM), which is about three orders of magnitude weaker than its affinity for the primary ATP-binding site. nih.gov

Characterization of Binding Site Interactions (e.g., ATP Pocket)

The high selectivity of imatinib for ABL, c-Kit, and PDGFR is largely attributed to its unique mode of binding. ashpublications.org Imatinib specifically recognizes and binds to an inactive, "DFG-out" conformation of the kinase domain. plos.orgresearchgate.net In this conformation, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, creating a specific hydrophobic pocket that imatinib can occupy. researchgate.net This is a key aspect of its selectivity, as most kinases are structurally similar in their active state but show more diversity in their inactive conformations. ashpublications.org

By binding to this inactive state, imatinib locks the kinase in a conformation that is incompatible with catalytic activity. nih.gov It occupies the ATP-binding pocket, directly competing with and preventing ATP from binding. researchgate.netresearchgate.net The binding involves a network of hydrogen bonds and van der Waals interactions with specific amino acid residues within the pocket. Mutations in these contact residues or mutations that shift the conformational equilibrium of the kinase towards the active state can lead to imatinib resistance. wikipedia.orgbiorxiv.org For example, the T315I "gatekeeper" mutation in ABL kinase introduces a bulky isoleucine residue that sterically hinders imatinib binding. ashpublications.org The intricate details of these ligand-protein interactions, revealed by X-ray crystallography, have been fundamental to understanding imatinib's mechanism and for the rational design of second and third-generation kinase inhibitors. ashpublications.orgresearchgate.netnih.gov

Influence of Allosteric Sites on Kinase Modulation

While primarily known as an ATP-competitive inhibitor that binds to the active site of kinases, in silico and in vitro investigations have revealed that imatinib also interacts with allosteric sites, influencing kinase modulation in complex ways. nih.govnih.gov An important example of this is its interaction with the Abl kinase. nih.govnih.gov

Studies have shown that imatinib can bind to a secondary, allosteric site located in the myristoyl pocket of the Abl kinase domain. nih.govnih.gov Abl kinase activity is regulated by a structural equilibrium between an assembled, inhibited state and an extended, activated state. nih.gov The binding of imatinib to this allosteric pocket induces a conformational change in the nearby αΙ helix, which is incompatible with the inhibited state of the kinase. nih.govnih.gov This promotes the extended, active conformation, paradoxically leading to the stimulation of kinase activity. nih.govnih.gov This allosteric activation mechanism has been identified as a potential source of drug resistance. nih.gov In certain Abl variants with imatinib-resistant mutations in the catalytic site, the binding affinity of imatinib for the allosteric pocket becomes comparable to its affinity for the catalytic pocket. nih.govnih.gov This finding highlights a previously unknown mechanism of drug resistance, where a mutation increases the affinity of imatinib for the allosteric activator site. nih.gov

Further research has elucidated the mechanics of this allosteric regulation, demonstrating a correlation between the force exerted by the C-terminal αI-helix towards the SH2 domain, the kinase activity, and the disassembly of the kinase's regulatory core induced by type II inhibitors like imatinib. elifesciences.org This complex interplay between orthosteric and allosteric binding presents both challenges and opportunities, suggesting that combining imatinib with specific allosteric inhibitors could maximize their therapeutic effect on kinases like Bcr-Abl. nih.gov

Cellular Signaling Pathway Modulation

Impact on Downstream Phosphorylation Events in Model Systems

The primary mechanism of action for imatinib is the inhibition of protein-tyrosine kinases, which directly impacts downstream phosphorylation events crucial for cellular signaling. drugbank.compharmgkb.org By occupying the ATP-binding pocket in the active site of target kinases, imatinib prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins. drugbank.comresearchgate.netresearchgate.net This lack of phosphorylation prevents the substrate proteins from adopting the correct conformation needed to interact with downstream effector molecules, thus interrupting the signal transduction pathways that drive malignant cell proliferation and survival. drugbank.comresearchgate.net

Imatinib is highly specific for a select number of tyrosine kinases, most notably BCR-ABL, c-KIT, and the platelet-derived growth factor receptor (PDGFR). drugbank.compharmgkb.orgwikipedia.org

BCR-ABL: In Philadelphia chromosome-positive (Ph+) leukemias, the constitutively active BCR-ABL fusion protein drives oncogenesis by phosphorylating a host of substrates. pharmgkb.org Imatinib's inhibition of BCR-ABL blocks downstream pathways such as the Ras/MapK pathway (implicated in proliferation), the Src/Pax/Fak/Rac pathway (involved in motility), and the PI/PI3K/AKT/BCL-2 pathway (controlling apoptosis). drugbank.com

c-KIT: In gastrointestinal stromal tumors (GIST), activating mutations in the c-KIT receptor lead to its constitutive, ligand-independent phosphorylation and activation. pharmgkb.org Imatinib inhibits this process, thereby blocking c-KIT-mediated cellular events, leading to the inhibition of proliferation and induction of apoptosis in GIST cells. drugbank.compharmgkb.org

PDGFR: Imatinib also effectively inhibits PDGFR, which has implications for its use in various conditions where this receptor's signaling is dysregulated. wikipedia.org

In vitro studies have provided direct evidence of this mechanism. For instance, in SK-N-MC neuroblastoma cells, treatment with imatinib led to a significant (72%) reduction in the amount of phosphorylated AKT, a key downstream component of survival signaling pathways. nih.gov This demonstrates the direct impact of imatinib on blocking the phosphorylation cascade initiated by upstream kinases.

Effects on Cell Cycle Progression and Apoptosis Induction in Cell Lines

A direct consequence of inhibiting key oncogenic signaling pathways is the modulation of the cell cycle and the induction of programmed cell death (apoptosis). pharmgkb.orgdovepress.com In vitro studies across various cancer cell lines have demonstrated that imatinib can halt cell proliferation by inducing cell cycle arrest and trigger apoptosis. dovepress.comnih.gov

The specific effects on the cell cycle can vary between different cell types. For example, in breast cancer cell lines (MCF7 and T-47D), imatinib treatment resulted in a significant cytostatic increase of cells in the G2/M phase, with a corresponding decrease in the S phase. dovepress.com In some BCR/ABL-positive leukemia cell lines, such as KCL22, combination treatment with imatinib promoted the accumulation of the cell cycle inhibitor p27(KIP1) and induced a significant increase in the percentage of cells arrested in the G0/G1 phase. nih.gov In contrast, in GIST cells, imatinib treatment can provoke an "either-or" decision, leading to either apoptosis or a state of cellular quiescence, characterized by cell cycle exit and positivity for p27Kip1. liferaftgroup.org

Apoptosis induction is a primary mechanism of imatinib's anti-cancer activity. drugbank.comcancer.gov In breast cancer cell lines, significant apoptosis was observed after 96 hours of treatment. dovepress.com In BCR/ABL-positive cell lines, an increase in cleaved caspase 3, a key executioner of apoptosis, was noted following treatment. nih.gov Similarly, in chronic myeloid leukemia (CML) cell lines like K562, imatinib effectively induces apoptosis, a process that can be synergistically enhanced when combined with other agents. bris.ac.uk This induction of apoptosis is a direct result of blocking the survival signals transmitted by oncoproteins like BCR-ABL. drugbank.compharmgkb.org

Investigation of Autophagy and Other Cellular Processes

Beyond apoptosis and cell cycle arrest, research has revealed that imatinib also modulates other fundamental cellular processes, most notably autophagy. nih.gov Autophagy is a cellular degradation mechanism responsible for clearing damaged organelles and protein aggregates, and it can play a dual role in cancer, either promoting cell death or acting as a survival mechanism. nih.govmdpi.com

Multiple studies have shown that imatinib can dose-dependently activate the autophagy machinery in various mammalian cell lines, regardless of their tissue type or origin. nih.gov This induction of autophagy may represent an additional mechanism by which imatinib exerts its anti-cancer effects, potentially by promoting growth arrest and apoptosis. nih.gov

In the context of CML, imatinib-induced autophagy has been shown to have a direct role in clearing the oncogenic Bcr-Abl protein. nih.gov Following imatinib treatment in Bcr-Abl expressing cells, the Bcr-Abl protein is sequestered into vesicles that co-localize with autophagy markers like LC3. nih.gov Pharmacological or genetic inhibition of the autophagy process was shown to restore Bcr-Abl protein levels in imatinib-treated cells. nih.gov This suggests that the ability to down-regulate Bcr-Abl protein levels through autophagy is an important feature of imatinib's activity. nih.gov

However, autophagy can also serve as a pro-survival mechanism for cancer cells under the stress of chemotherapy. researchgate.net Detailed studies on CML and GIST cell lines have shown that imatinib induces autophagy as a survival mechanism, and that inhibiting this process can lead to the elimination of tumor cells that are resistant to imatinib alone. researchgate.net This has led to investigations into combination therapies where autophagy inhibitors are used to enhance the cytotoxic effects of tyrosine kinase inhibitors like imatinib. researchgate.net

Computational Modeling and Structure Activity Relationship Sar Studies of Imatinib Rc11

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com This method is crucial for understanding how Imatinib (B729) and its derivatives interact with their target proteins, such as the BCR-ABL kinase. researchgate.netresearchgate.net

Molecular docking simulations have been successfully used to predict the binding modes of Imatinib and its analogues within the ATP-binding pocket of the ABL kinase domain. drugbank.com These simulations reveal the crucial hydrogen bonds and hydrophobic interactions that stabilize the drug-protein complex. For instance, studies have shown that the pyridine (B92270) and pyrimidine (B1678525) rings of Imatinib form key hydrogen bonds with the hinge region of the kinase domain, specifically with the amino acid residues MET318 and THR315. walshmedicalmedia.com The amide linker and the phenyl-aminopyrimidine moiety also play a significant role in the binding affinity.

The interaction energies calculated from these simulations provide a quantitative measure of the binding affinity. A lower binding energy generally indicates a more stable complex and, consequently, a higher inhibitory potency. For example, a study comparing different Imatinib analogues showed a strong correlation between the calculated binding energies and the experimentally determined IC50 values. walshmedicalmedia.com

CompoundTarget ProteinKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Experimental IC50 (nM)
ImatinibABL KinaseMET318, THR315, GLU286, ASP381-10.538
Analogue AABL KinaseMET318, THR315, ILE360-9.8150
Analogue BABL KinaseMET318, THR315, PHE382-11.225

While Imatinib binds to the ATP-binding site (an orthosteric site), computational studies have also explored the possibility of allosteric binding. Allosteric sites are distinct from the active site and binding to these sites can modulate the protein's activity. Molecular dynamics simulations have been used to identify potential allosteric pockets on the ABL kinase domain. bioinformation.net The identification of such sites opens up new avenues for designing novel inhibitors that could be effective against resistant mutations that alter the primary binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that relates the quantitative chemical structure of a compound to its biological activity. nih.gov

QSAR models for Imatinib derivatives have been developed to predict their inhibitory potency against BCR-ABL kinase. nih.gov These models are built using a dataset of compounds with known structures and activities. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each molecule. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that links these descriptors to the biological activity (e.g., pIC50). nih.govnih.gov These predictive models are valuable tools for screening large virtual libraries of compounds to identify potential new drug candidates before they are synthesized and tested in the lab. nih.gov

QSAR ModelStatistical Metric (R²)Cross-validation (Q²)Key Descriptors
Model 1 (vs. ABL wild-type)0.850.78LogP, Molar Refractivity, Dipole Moment
Model 2 (vs. T315I mutant)0.790.71Topological Surface Area, Number of Hydrogen Bond Donors

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the drug-protein complex over time. nih.gov These simulations can reveal conformational changes in both the drug and the protein upon binding, which are often not captured by static docking studies. MD simulations have been crucial in understanding the conformational selection mechanism of Imatinib binding, where the drug preferentially binds to a specific inactive conformation of the ABL kinase. nih.govbiorxiv.org This understanding is vital for designing drugs that can effectively target specific conformational states of kinases. nih.gov

Homology Modeling of Relevant Kinase Domains for Interaction Prediction

In the realm of computational drug design and analysis, understanding the three-dimensional structure of a target protein is paramount for predicting its interaction with potential inhibitors. For Imatinib and its related compounds, including the process-related impurity Imatinib RC11, the primary targets are tyrosine kinases such as ABL (Abelson murine leukemia viral oncogene homolog 1), KIT (Mast/stem cell growth factor receptor), and PDGFRA (Platelet-derived growth factor receptor alpha). While crystal structures for these kinases in complex with Imatinib are available, the specific structural impact of mutations or the binding of novel analogs and related compounds like this compound necessitates the use of computational modeling techniques. Homology modeling, also known as comparative modeling, stands out as a powerful tool to generate reliable 3D models of these kinase domains when experimental structures are unavailable or when studying mutated forms that confer drug resistance. scienceopen.comtudublin.ie

The fundamental principle of homology modeling is based on the observation that proteins with similar sequences adopt similar three-dimensional structures. The process begins with identifying a protein with a known 3D structure (the "template") that has a significant sequence similarity to the target protein whose structure is unknown (the "target"). For the kinase domains of ABL, KIT, and PDGFRA, a wealth of high-resolution crystal structures are available in protein databases, often in complex with Imatinib or other inhibitors, which can serve as excellent templates. pharmgkb.org

The homology modeling workflow for predicting the interaction of a compound like this compound with its target kinases would typically involve the following steps:

Template Selection and Sequence Alignment: The amino acid sequences of the ABL, KIT, and PDGFRA kinase domains are obtained. A search against the Protein Data Bank (PDB) is performed to find suitable templates with the highest sequence identity and resolution. The sequence of the target kinase is then aligned with the sequence of the selected template. This alignment is a critical step, as any errors will be propagated to the final model.

Model Building: Based on the sequence alignment, a 3D model of the target kinase domain is constructed. This involves copying the coordinates of the aligned residues from the template to the model and building the coordinates for any insertions or deletions. The side chains of the amino acids in the model are also built and optimized.

Loop Modeling: A significant challenge in homology modeling is accurately predicting the conformation of loop regions, which are often variable even among proteins with high sequence similarity. Various ab initio and database-driven methods are employed to model these loops.

Once a reliable homology model of the target kinase domain is generated, it can be used for molecular docking studies to predict the binding mode and affinity of this compound. Molecular docking simulations would place the this compound molecule into the binding site of the modeled kinase domain and score the different binding poses based on a scoring function that estimates the binding free energy. researchgate.netajrconline.org This would provide valuable insights into the potential interactions, such as hydrogen bonds and van der Waals forces, between this compound and the amino acid residues of the kinase's active site.

Furthermore, these homology models are instrumental in understanding the mechanisms of drug resistance. For instance, if a mutation is observed in the kinase domain of a patient sample, a homology model of the mutant kinase can be built to analyze how the mutation alters the binding of Imatinib or its analogs. scienceopen.com This computational approach can help in rationalizing the observed resistance and in designing new inhibitors that can overcome it.

While specific computational studies on this compound are not extensively available in public literature, the established methodologies for Imatinib and its other analogs provide a clear roadmap for how such an analysis would be conducted. The use of homology modeling is a crucial first step in the computational assessment of any new or related compound targeting these well-characterized kinases.

Investigation of Resistance Mechanisms to Imatinib Rc11 in Preclinical Models

BCR-ABL Kinase Domain Mutation Analysis in Resistant Cell Lines

The most frequently identified mechanism of acquired resistance to Imatinib (B729) involves the emergence of point mutations within the kinase domain of the BCR-ABL1 fusion gene. aacrjournals.orgijsrisjournal.comamsj.org These mutations are a significant cause of treatment failure, leading to the reactivation of BCR-ABL kinase activity even in the presence of the drug. ashpublications.orgnih.gov In preclinical studies, various cell lines are used to identify and characterize these mutations, which can be broadly grouped based on their structural and functional impact. nih.gov

Point mutations in the ABL kinase domain are a primary cause of Imatinib resistance. ashpublications.orgnih.gov These mutations can be classified into two main groups: those that directly interfere with the binding of Imatinib to the kinase and those that indirectly affect binding by altering the protein's conformation. nih.gov More than 90 different mutations in the BCR::ABL1 kinase domain have been reported in patients with Imatinib resistance. mjpath.org.my

Mutations occurring in the P-loop (phosphate-binding loop) are common and significantly reduce sensitivity to Imatinib. nih.govresearchgate.net For instance, patients with P-loop mutations can be 70 to 100 times less sensitive to the drug. nih.gov The "gatekeeper" mutation, T315I, is particularly significant as it confers resistance not only to Imatinib but also to second-generation TKIs like nilotinib (B1678881) and dasatinib (B193332) by sterically hindering drug binding. nih.gov

Below is a table of key mutations identified in preclinical and clinical studies that confer resistance to Imatinib.

MutationLocation/TypeEffect on Imatinib Binding
T315I Gatekeeper ResidueReplaces a threonine with a bulkier isoleucine, sterically blocking the drug from binding and disrupting a critical hydrogen bond. amsj.orgnih.gov
Y253H/F P-LoopAn indirect mutation that impairs the conformation of the kinase domain required for effective Imatinib binding. nih.govresearchgate.net This mutation is resistant to nilotinib but sensitive to dasatinib and ponatinib. mjpath.org.my
E255K/V P-LoopAn indirect mutation that alters the protein's conformation, making it less favorable for Imatinib binding. nih.govresearchgate.net It also confers resistance to nilotinib. mjpath.org.my
F317L Drug Contact SiteA direct mutation that alters an amino acid involved in binding the drug to the kinase. nih.gov This mutation is less responsive to dasatinib. mjpath.org.my
F359V/C/I Catalytic DomainA direct mutation affecting a drug contact point. nih.gov These mutations are resistant to nilotinib but respond to dasatinib and ponatinib. mjpath.org.my
M351T Catalytic DomainA mutation located in the catalytic region that impacts drug binding. mjpath.org.my

Imatinib functions by binding to and stabilizing the inactive conformation of the ABL kinase domain, which prevents ATP from binding and blocks downstream signaling. ashpublications.orgnih.gov Mutations can disrupt this process in two primary ways:

Direct Interference: Some mutations occur at amino acid residues that are direct contact points for Imatinib. The T315I mutation is a prime example, where the substitution of threonine with a larger isoleucine residue creates a steric hindrance that physically prevents Imatinib from entering its binding pocket. amsj.orgnih.gov This mutation also removes a key hydrogen bond interaction between the drug and the kinase. nih.gov

Indirect Conformational Changes: Many mutations, particularly those in the flexible P-loop and activation loop, cause resistance indirectly. nih.govresearchgate.net These mutations shift the kinase's conformational equilibrium towards the active state, a shape to which Imatinib cannot effectively bind. nih.govpnas.org By stabilizing the active, ATP-binding conformation, these mutations prevent Imatinib from inducing the inactive state required for its inhibitory action, thereby rendering the drug ineffective even without directly altering the binding site residues. nih.gov

Drug Transporter Modulation in Resistance Models

The intracellular concentration of Imatinib is a critical determinant of its efficacy and is regulated by the activity of drug influx and efflux transporters. ashpublications.orgaacrjournals.org Altered expression or function of these transporters can lead to pharmacokinetic drug resistance. nih.gov

Efflux transporters are ATP-binding cassette (ABC) proteins that actively pump xenobiotics, including drugs, out of the cell. aacrjournals.org Overexpression of these transporters is a well-established mechanism of multidrug resistance in cancer.

ABCB1 (P-glycoprotein/MDR1): Imatinib is a known substrate of ABCB1. ashpublications.orgaacrjournals.org In preclinical models, overexpression of ABCB1 in resistant cell lines leads to increased drug efflux, thereby reducing the intracellular concentration of Imatinib and diminishing its cytotoxic effect. researchgate.neteuropa.eu

ABCG2 (BCRP): The breast cancer resistance protein (BCRP), or ABCG2, is another efflux transporter that has been shown to transport Imatinib. aacrjournals.org Increased expression of ABCG2 can contribute to lower intracellular drug levels and Imatinib resistance. spandidos-publications.com

While efflux transporters pump drugs out, influx transporters facilitate their entry into the cell. The primary influx transporter for Imatinib is the human organic cation transporter 1 (hOCT1), also known as SLC22A1.

OCT1 (SLC22A1): The uptake of Imatinib into leukemia cells is an active process mediated significantly by OCT1. ashpublications.orgspandidos-publications.com Reduced expression or impaired activity of OCT1 results in lower intracellular drug accumulation. ashpublications.org Studies have shown that low OCT1 expression in preclinical models and in CML patients correlates with a poorer response to Imatinib therapy, suggesting that insufficient drug influx is a key mechanism of resistance. nih.govspandidos-publications.com

The table below summarizes the key drug transporters involved in Imatinib resistance.

TransporterGene NameFunctionRole in Imatinib Resistance
ABCB1 ABCB1EffluxOverexpression increases the removal of Imatinib from the cell, lowering intracellular levels. ashpublications.orgaacrjournals.org
ABCG2 ABCG2EffluxIncreased expression contributes to active drug efflux and reduced efficacy. aacrjournals.orgspandidos-publications.com
OCT1 SLC22A1InfluxDecreased expression or activity reduces Imatinib uptake, leading to lower intracellular concentrations. ashpublications.orgnih.gov

Alternative Signaling Pathway Activation in Resistant Cell Lines

In some preclinical models, resistance to Imatinib occurs even without BCR-ABL mutations or altered drug transporter expression. This form of resistance is often attributed to the activation of alternative, BCR-ABL-independent signaling pathways that promote cell survival and proliferation. aacrjournals.orgmdpi.com By activating these compensatory pathways, cancer cells can bypass the therapeutic blockade of BCR-ABL. mdpi.com

Key alternative pathways implicated in Imatinib resistance include:

SRC Family Kinases (SFKs): Overexpression and activation of SFKs, particularly LYN and HCK, are frequently observed in Imatinib-resistant cells. aacrjournals.orgnih.gov These kinases can phosphorylate downstream targets that overlap with BCR-ABL signaling, thereby maintaining pro-survival signals. amsj.org In some cases, LYN activation becomes independent of BCR-ABL, providing a durable escape mechanism from Imatinib's effects. nih.gov

PI3K/AKT/mTOR Pathway: This is a central signaling cascade that regulates cell growth, survival, and metabolism. Activation of this pathway can confer resistance to TKIs by providing alternative survival signals that make the cells less dependent on BCR-ABL. mdpi.comresearchgate.net

RAS/MAPK Pathway: The RAS/MAPK pathway is another critical route for cell proliferation signals. Its activation can compensate for the loss of BCR-ABL kinase activity, allowing resistant cells to continue to divide. mdpi.comhaematologica.org

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is also implicated in TKI resistance. Activation of STAT proteins, such as STAT3 and STAT5, can promote the expression of anti-apoptotic and pro-proliferative genes, contributing to the survival of leukemic cells. amsj.orgmdpi.comashpublications.org

Investigation of Src-Family Kinases (e.g., Lyn, Hck)

A prominent mechanism of Imatinib RC11 resistance involves the activation of the Src-family kinases (SFKs), a group of non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and adhesion. ijbs.comnih.gov Among the SFKs, Lyn and Hck have been frequently implicated in mediating resistance. nih.govuni.lu

Key Research Findings:

Overexpression and Activation: Studies have shown that the overexpression and/or activation of Lyn and Hck can occur during the progression of leukemia, suggesting a direct relationship with the development of Imatinib resistance. nih.gov In some cases, this activation is independent of the BCR-ABL kinase, providing a clear bypass signaling route. uspharmacist.comnih.gov

Phosphorylation of BCR-ABL: SFKs, including Hck and Lyn, can phosphorylate BCR-ABL at multiple sites. nih.govnih.gov This transphosphorylation may stabilize the active conformation of the BCR-ABL kinase domain, thereby reducing its sensitivity to Imatinib. nih.gov

Clinical Relevance: Analysis of clinical samples from patients who have failed Imatinib therapy often reveals persistent activation of Lyn and Hck, even in the absence of BCR-ABL mutations. nih.gov This suggests that SFK activation is a clinically relevant mechanism of resistance.

Overcoming Resistance: The use of dual BCR-ABL/SFK inhibitors, such as dasatinib, has shown efficacy in overcoming resistance mediated by SFK activation. nih.govuni.lu These agents can suppress the phosphorylation of both BCR-ABL and SFKs, highlighting the therapeutic potential of targeting both pathways simultaneously. uni.lu

Src-Family KinaseObserved Role in this compound ResistanceMechanism of ActionSupporting Evidence
LynOverexpression and persistent activation in resistant cells. nih.govnih.govBCR-ABL-independent signaling, phosphorylation of BCR-ABL and its substrates (e.g., Gab2), stabilization of protein complexes. nih.govDetected in imatinib-resistant CML cells and patient samples; silencing Lyn induces apoptosis in resistant cells. nih.gov
HckOverexpression and activation associated with resistance. nih.govnih.govTransphosphorylation of BCR-ABL, stabilizing its active conformation and reducing imatinib sensitivity. nih.govOverexpression in CML cell lines confers resistance to imatinib-induced apoptosis. nih.gov

Role of Oxidative Stress in Cellular Resistance

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, plays a multifaceted role in the development of resistance to this compound. mdpi.commdpi.com The oncoprotein BCR-ABL1 itself can induce endogenous oxidative stress, leading to genomic instability and potentially contributing to the emergence of drug-resistant clones. mdpi.commdpi.com

Detailed Research Findings:

ROS Levels and Resistance: BCR-ABL1-positive cells generally exhibit elevated levels of ROS compared to their normal counterparts. mdpi.com Interestingly, the relationship between ROS levels and Imatinib resistance is complex. While increased oxidative stress can contribute to the DNA damage that fosters resistance, established imatinib-resistant cells may exhibit altered ROS metabolism. mdpi.com For instance, some studies have shown that imatinib-resistant cells have lower levels of accumulated ROS compared to sensitive cells after drug exposure, suggesting an enhanced antioxidant capacity. mdpi.com

Antioxidant Enzyme Activity: The activity of key antioxidant enzymes is often altered in resistant cells. mdpi.comnih.gov Studies have reported increased activity of catalase in imatinib-resistant cells. mdpi.comnih.gov Catalase helps to neutralize hydrogen peroxide, a key ROS. This enhanced detoxification capacity could protect resistant cells from further oxidative damage. mdpi.com Conversely, the activity of glutathione (B108866) peroxidase (GPx) may be decreased in susceptible cells upon imatinib treatment, indicating a compromised antioxidant defense. nih.gov

Glutathione (GSH) Levels: Glutathione is a major cellular antioxidant. Imatinib-resistant cells have been observed to have increased levels of GSH, which can contribute to their ability to withstand oxidative stress. mdpi.com

Clinical Observations: In patients with chronic myeloid leukemia (CML), those with imatinib resistance have been found to have significantly higher concentrations of oxidative markers, such as malondialdehyde (MDA), and altered activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, compared to non-resistant patients. mdpi.comnih.gov

ParameterObservation in this compound Resistant Cells/PatientsImplicationReference
Reactive Oxygen Species (ROS)Complex and context-dependent; may be lower in established resistant cells after treatment.Suggests adaptation and enhanced antioxidant defense in resistant cells. mdpi.com mdpi.com
Catalase ActivityIncreased.Enhanced neutralization of hydrogen peroxide, protecting against oxidative damage. mdpi.comnih.gov mdpi.comnih.gov
Glutathione (GSH) LevelsIncreased.Greater capacity to neutralize ROS and other toxic compounds. mdpi.com mdpi.com
Malondialdehyde (MDA) Levels (in patients)Higher in resistant patients.Indicates increased lipid peroxidation and oxidative damage. mdpi.comnih.gov mdpi.comnih.gov

Development of this compound Resistant Cell Lines for Research

The development of this compound-resistant cell lines in the laboratory has been a cornerstone of research into resistance mechanisms. psu.edunih.gov These preclinical tools allow for controlled investigations into the molecular changes that accompany the acquisition of resistance.

The most common method for generating resistant cell lines is through continuous exposure of sensitive parental cell lines to gradually increasing concentrations of Imatinib. nih.govnih.gov This process selects for cells that can survive and proliferate in the presence of the drug.

Examples of Developed Resistant Cell Lines:

Meg-01/IMA-1: A human CML cell line made resistant to 1000 nM of imatinib. Research on this cell line showed that resistance was associated with increased expression of BCR/ABL and the anti-apoptotic protein Bcl-2, without any mutations in the ABL kinase domain. nih.gov

KBM5 and KBM7 Resistant Sublines: These cell lines, expressing the p210 Bcr/Abl protein, were used to model the development of resistance. The KBM7-resistant line showed amplification of the BCR/ABL gene and increased Bcr/Abl protein expression. nih.gov In contrast, the KBM5 line acquired a specific mutation (T315I) at higher levels of resistance. nih.gov

BV173/E255K: Researchers have also generated resistant cell lines by altering existing human leukemia cell lines to express specific, clinically relevant mutations. For example, the BV173 cell line was modified to carry the E255K mutation, a common cause of imatinib resistance. vcu.edu This provides a specific model to study the effects of this particular mutation. vcu.edu

These cell lines are invaluable for:

Identifying novel resistance mechanisms.

Testing the efficacy of new drugs designed to overcome resistance.

Studying the stability of the resistant phenotype. nih.gov

Investigating the cellular signaling pathways that are rewired during the development of resistance.

Preclinical Mechanistic Studies of Imatinib Rc11 in Non Human Models

In Vitro Mechanistic Studies using Cell Lines

In vitro studies are fundamental in determining the cellular and molecular effects of a chemical compound. These assays, performed on cultured cell lines, provide initial insights into a compound's potential biological activity.

Cell Proliferation and Viability Assays (e.g., MTT, MTS)

Cell proliferation and viability assays are designed to measure the effect of a compound on cell growth and survival. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) are colorimetric assays that determine the metabolic activity of cells. stemcell.com In these assays, viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells. stemcell.com

While specific data for Imatinib (B729) RC11 is not present in publicly accessible research, such assays would be critical in determining if this impurity has any cytotoxic or anti-proliferative effects on its own. For instance, studies on imatinib have extensively used these assays to quantify its dose-dependent inhibition of cancer cell line proliferation. mims.complos.org

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. It is instrumental in determining a compound's effect on the cell cycle and its ability to induce apoptosis (programmed cell death).

For cell cycle analysis, cells are treated with a compound, stained with a fluorescent dye that binds to DNA (like propidium (B1200493) iodide), and then analyzed by a flow cytometer. The intensity of the fluorescence helps to quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if a compound causes cell cycle arrest at a specific checkpoint.

Apoptosis assays using flow cytometry often involve staining cells with Annexin V and a viability dye. Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis, thereby identifying apoptotic cells.

Although no specific flow cytometry studies on Imatinib RC11 are published, this methodology would be essential to understand if the impurity affects fundamental cellular processes in a manner similar to or different from the parent compound, imatinib, which is known to induce apoptosis in susceptible cancer cells.

Gene and Protein Expression Analysis (e.g., RT-PCR, Western Blot)

To understand the molecular mechanisms underlying a compound's effects, researchers analyze changes in gene and protein expression.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) , particularly quantitative RT-PCR (qRT-PCR), is used to measure the expression levels of specific genes. It works by converting RNA from treated cells into complementary DNA (cDNA), which is then amplified. This allows for the quantification of changes in gene transcription following exposure to a compound.

Western Blot is a technique used to detect and quantify specific proteins in a sample. Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein. This method can reveal changes in the levels of key proteins involved in signaling pathways, cell cycle regulation, or apoptosis.

These techniques would be vital for investigating whether this compound modulates any cellular signaling pathways. For its parent compound, imatinib, Western blotting has been crucial in confirming the inhibition of its target proteins like BCR-ABL and their downstream signaling partners. mims.com

Enzyme Activity Assays and Kinetic Characterization

Enzyme activity assays are performed to determine if a compound can inhibit or activate specific enzymes. For a compound related to a known kinase inhibitor, these assays are particularly relevant. Researchers would test this compound against a panel of protein kinases, especially those targeted by imatinib (such as Abl, c-KIT, and PDGFR), to see if it retains any inhibitory activity.

These assays measure the rate of the enzymatic reaction in the presence and absence of the test compound. From this data, kinetic parameters like the IC50 (the concentration of an inhibitor required to reduce enzyme activity by 50%) can be determined. Such studies would clarify whether this compound is biologically active as a kinase inhibitor.

In Vivo Mechanistic Studies in Animal Models (excluding therapeutic efficacy in human disease models)

In vivo studies in non-human animal models are conducted to understand the effects of a compound in a whole, living organism. These studies are crucial for observing complex physiological responses that cannot be fully replicated in vitro.

Pharmacodynamic Biomarker Modulation in Model Organisms

Pharmacodynamic (PD) studies focus on what a drug does to the body. In the context of a compound like this compound, researchers would administer it to animal models (such as mice or rats) and then measure changes in specific biomarkers in tissues or blood. These biomarkers are measurable indicators of a biological state or condition and can provide evidence of the compound's biological effect.

For example, if in vitro studies suggested that this compound inhibited a particular protein kinase, a PD study in an animal model might involve analyzing the phosphorylation state of that kinase in tissue samples taken from treated animals. A reduction in phosphorylation would serve as an in vivo biomarker of the compound's activity. Such studies are essential for confirming that a compound reaches its target in a living system and exerts the expected biological effect. While there are extensive in vivo studies on imatinib's effects on pharmacodynamic markers, similar public data for this compound is not available.

Impact on Specific Cellular Populations or Tissue Responses in Controlled Systems (e.g., bladder function research)

Preclinical research in non-human models has extensively investigated the effects of imatinib on specific cellular and tissue responses, particularly within the context of bladder dysfunction. uvm.edu Studies utilizing a mouse model of cyclophosphamide (B585) (CYP)-induced cystitis, which mimics aspects of interstitial cystitis/bladder pain syndrome (IC/BPS), demonstrate that imatinib can significantly improve bladder function. nih.gov The administration of imatinib in these models leads to decreased voiding frequency and increased bladder capacity. nih.gov

The mechanism appears to involve the targeting of specific cellular populations within the bladder wall. uvm.edu A key target is the population of platelet-derived growth factor receptor alpha (PDGFRα)-positive interstitial cells located in the lamina propria and detrusor muscle. uvm.edunih.gov These cells are theorized to act as sensors and regulators of smooth muscle excitability, and their altered activity is associated with bladder hyperactivity. uvm.edu Imatinib, by inhibiting PDGFRα, disrupts the function of these interstitial cells, which is believed to contribute to the restoration of normal bladder function. uvm.edunih.gov

In addition to its effects on interstitial cells, imatinib demonstrates significant anti-inflammatory properties in the bladder tissue of these models. nih.govfrontiersin.org In prevention-designed studies, oral administration of imatinib significantly reduced the expression of multiple inflammatory mediators that are typically elevated in CYP-induced cystitis. nih.gov This includes a reduction in the expression of vascular endothelial growth factor (VEGF), interleukin-6 (IL-6), brain-derived neurotrophic factor (BDNF), and C-C motif chemokine ligand 2 (CCL2). nih.govfrontiersin.org These findings suggest that imatinib mitigates bladder dysfunction in part by suppressing the local inflammatory response. nih.gov Furthermore, imatinib treatment has been shown to reduce bladder weight in mice with CYP-induced cystitis, suggesting a reduction in tissue edema and inflammation. nih.gov

Studies have also explored imatinib's potential in bladder cancer research, where it has been shown to increase the expression of cyclooxygenase-2 (COX-2) in several bladder cancer cell lines. oncotarget.com In other research, imatinib was found to radiosensitize bladder cancer cells, particularly those with defective non-homologous end-joining, by reducing the expression of the RAD51 protein, which is involved in DNA repair. nih.gov

Interactive Data Table: Impact of Imatinib on Bladder Tissue in a Mouse Model of CYP-Induced Cystitis

Parameter AssessedExperimental DesignModel SystemKey FindingCitation
Bladder FunctionPrevention & TreatmentFemale & Male Mice with Acute CYP-Induced CystitisSignificantly decreased voiding frequency and increased bladder capacity. nih.gov
Inflammatory Mediators (mRNA)Prevention (Oral Gavage)Female Mice with Acute CYP-Induced CystitisSignificantly reduced expression of VEGF, BDNF, CCL2, and IL-6. nih.govfrontiersin.org
Inflammatory Mediators (Protein)Prevention (Oral Gavage)Female Mice with Acute CYP-Induced CystitisSignificantly reduced whole bladder protein expression of VEGF and IL-6. frontiersin.org
Cellular SignalingPrevention & TreatmentFemale Mice with Acute CYP-Induced CystitisSignificantly reduced expression of phosphorylated ERK (pERK) and pAKT in the lamina propria. nih.gov
Interstitial CellsGeneral Research ContextRodent Models of Bladder DysfunctionDisrupts PDGFRα+ interstitial cell activity, a population implicated in bladder dysfunction. uvm.edunih.gov
Bladder WeightPrevention (Oral Gavage)Female Mice with Acute CYP-Induced CystitisSignificantly reduced bladder weight, suggesting decreased edema/inflammation. nih.gov

Assessment of Target Engagement in Preclinical Animal Models

The primary mechanism of imatinib is the targeted inhibition of specific tyrosine kinases. drugbank.comnih.gov Preclinical studies in various non-human models have confirmed its engagement with and inhibition of the Abelson proto-oncogene (ABL), c-Kit, and platelet-derived growth factor receptor (PDGFR). nih.govwikipedia.org Imatinib binds to the ATP-binding pocket of these kinases, preventing the transfer of a phosphate (B84403) group to their substrates and thereby blocking downstream signaling pathways that drive cellular proliferation and survival. drugbank.comresearchgate.net

In preclinical models of chronic myeloid leukemia (CML), imatinib's engagement with the BCR-ABL fusion protein has been robustly demonstrated. nih.govashpublications.org Treatment of BCR-ABL-positive cells, both in vitro and in vivo in mouse models, leads to potent inhibition of the kinase's activity. ashpublications.org This target engagement effectively blocks proliferative signals, leading to the induction of apoptosis in leukemic cells. nih.gov Studies using KU812, a human BCR-ABL+ cell line, in nude mice showed that imatinib treatment inhibited tumor growth, confirming in vivo target engagement and therapeutic effect. ashpublications.org

In the context of gastrointestinal stromal tumors (GISTs), which often express a mutated and activated c-Kit receptor, imatinib's efficacy is linked to its direct inhibition of this target. drugbank.com Preclinical GIST mouse models have been instrumental in demonstrating this target engagement. pnas.org In Kit mutant mice, imatinib treatment leads to the dephosphorylation of KIT and its downstream signaling effectors, such as S6, MAPK, and STAT3. pnas.org This confirms that imatinib effectively engages its target in the tumor tissue, resulting in reduced tumor cell proliferation. pnas.org

Research in models of autoimmune arthritis has also shown imatinib's engagement with its targets in relevant cell populations. nih.gov In mouse models of collagen-induced arthritis, imatinib inhibited the M-CSF–induced phosphorylation of its receptor c-Fms and the downstream signaling molecule Akt in macrophages. nih.gov This demonstrates specific target engagement within immune cells, contributing to the compound's anti-inflammatory and therapeutic effects in this disease model. nih.gov Similarly, in studies of bladder inflammation, imatinib's ability to reduce the phosphorylation of ERK and AKT, key downstream molecules in the PDGFR signaling pathway, provides further evidence of its target engagement within bladder tissue. nih.gov

Interactive Data Table: Summary of Imatinib Target Engagement in Preclinical Models

Model SystemDisease ContextTarget Kinase(s)Evidence of Target EngagementDownstream EffectCitation
Mouse Model (Transduction/Transplantation)Chronic Myeloid Leukemia (CML)BCR-ABLInhibition of BCR-ABL kinase activity.Prolonged survival, inhibition of leukemic cell proliferation, induction of apoptosis. nih.govashpublications.org
Kit Mutant Mouse ModelGastrointestinal Stromal Tumor (GIST)c-Kit, PDGFRDown-regulation of p-MAPK, pS6, and p-STAT3 in tumor tissue.Reduced tumor cell proliferation, increased histological response. pnas.org
Mouse Model (Collagen-Induced Arthritis)Autoimmune Arthritisc-Fms (Macrophage M-CSF Receptor), PDGFRInhibition of M-CSF-induced phosphorylation of c-Fms and Akt in macrophages.Reduced synovitis, pannus formation, and joint erosion. nih.gov
Mouse Model (CYP-Induced Cystitis)Bladder Inflammation / IC/BPSPDGFRαReduced phosphorylation of ERK and AKT in the bladder lamina propria.Improved bladder function, reduced inflammatory mediator expression. nih.govfrontiersin.org
Murine T-cells (in vivo)Delayed-Type HypersensitivityNot specified, likely ABLReduced T-cell response in a DTH model.Inhibition of T-cell proliferation. researchgate.net

Comparative Analysis of Imatinib Rc11 with Imatinib and Other Analogs

Comparison of Target Kinase Specificity and Potency

Imatinib's success stems from its high affinity and specificity for the inactive conformation of the Abl kinase domain, effectively blocking its ATP-binding site and inhibiting downstream signaling. wikipedia.orgwikipedia.org It also demonstrates potent inhibition of other receptor tyrosine kinases like c-KIT and PDGF-R. wikipedia.orgnih.gov Analogs of Imatinib (B729), such as Nilotinib (B1678881), were developed to have even greater potency and selectivity for Bcr-Abl, being 10-30 times more potent than Imatinib in preclinical studies. wikipedia.org Dasatinib (B193332), another analog, exhibits a broader target profile, inhibiting both Bcr-Abl and Src family kinases. wikipedia.orgashpublications.org

Information regarding the specific target kinase profile and potency of Imatinib RC11 is limited in publicly available research. As a process-related impurity, its primary characterization has been in the context of pharmaceutical manufacturing and quality control. vulcanchem.com However, its structural similarity to Imatinib suggests it may retain some affinity for the same kinase targets. The key structural difference in this compound is the linkage of two 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl groups through a urea (B33335) bridge. vulcanchem.com This significant alteration could impact its binding affinity and specificity compared to Imatinib, which has a single such group linked to a benzamide (B126) moiety. nih.gov

Table 1: Comparison of Target Kinase Inhibition

Compound Primary Targets Relative Potency
Imatinib Bcr-Abl, c-KIT, PDGF-R wikipedia.orgnih.gov Baseline
Nilotinib Bcr-Abl wikipedia.org 10-30x more potent than Imatinib wikipedia.org
Dasatinib Bcr-Abl, Src family kinases wikipedia.orgashpublications.org 325-fold more potent against Bcr-Abl than Imatinib wikipedia.org
This compound Presumed to be similar to Imatinib, but not extensively studied. Not established

Comparative Analysis of Resistance Profiles in Model Systems

A major challenge in CML therapy is the development of resistance to TKIs, often through mutations in the Bcr-Abl kinase domain. cancerconnect.commdpi.com The T315I mutation, in particular, confers resistance to most first and second-generation TKIs, including Imatinib and Nilotinib, by altering the shape of the ATP-binding pocket. nih.govpharmacytimes.com

Second-generation inhibitors like Nilotinib and Dasatinib were specifically designed to overcome many of the mutations that confer resistance to Imatinib. ashpublications.org For instance, Dasatinib is effective against many Imatinib-resistant mutations due to its ability to bind to multiple conformations of the Abl kinase. premera.com However, neither is effective against the T315I mutation. ashpublications.org

The resistance profile of this compound has not been explicitly studied. Given that it is a structural analog of Imatinib, it is plausible that it would be susceptible to the same resistance mechanisms, including the T315I mutation. The larger and more complex structure of this compound might even render it more susceptible to resistance mutations that sterically hinder its binding to the kinase domain.

Table 2: Activity Against Common Bcr-Abl Resistance Mutations

Compound Activity against Imatinib-Resistant Mutations (excluding T315I) Activity against T315I Mutation
Imatinib Low None nih.gov
Nilotinib High wjgnet.com None nih.gov
Dasatinib High wjgnet.com None nih.gov
This compound Not established, likely low Not established, likely none

Assessment of Molecular Interaction Differences

The binding of Imatinib to the Abl kinase domain is characterized by a network of hydrogen bonds and hydrophobic interactions that stabilize the inactive "closed" conformation. wikipedia.orgnih.gov The flexibility of the Imatinib molecule allows it to adopt either an extended or a folded conformation, with the latter being more typical for π-π stacking interactions. nih.govmdpi.com

The molecular interactions of this compound with target kinases have not been detailed in published studies. However, its structure suggests potential differences in binding compared to Imatinib. The central urea group in this compound introduces different hydrogen bonding possibilities compared to the amide linkage in Imatinib. vulcanchem.comnih.gov Furthermore, the presence of two large aromatic systems could lead to altered hydrophobic and π-π stacking interactions within the kinase binding pocket. A novel Imatinib analogue, PAPP1, which shares some structural similarities, was shown in docking studies to interact with the same pocket as Imatinib but in an opposite orientation and with fewer hydrogen bonds. royalsocietypublishing.org This highlights how seemingly small structural changes can significantly alter binding modes.

Future Directions and Research Opportunities for Imatinib Rc11

Development of Novel Research Tools and Probes

Currently, there is no publicly accessible research that details the development of Imatinib (B729) RC11 into specialized research tools or molecular probes. The chemical modification of a compound to include fluorescent labels or biotin (B1667282) tags is a standard approach to create tools for studying its molecular interactions and cellular localization. However, the application of these techniques to Imatinib RC11 has not been documented in peer-reviewed literature. Such probes could be instrumental in delineating the specific binding partners and pathways affected by this particular derivative.

Exploration of this compound as a Scaffold for Further Chemical Modification

In the field of medicinal chemistry, utilizing an existing molecular structure as a "scaffold" is a cornerstone of drug discovery, enabling the synthesis of novel compounds with potentially improved properties. While the core structure of Imatinib has inspired the design of new kinase inhibitors, there is no evidence to suggest that this compound has been similarly employed as a foundational scaffold. ufrj.br Its current classification as an impurity may have historically limited its consideration as a viable starting point for the development of new therapeutic agents. vulcanchem.com Future research could, however, re-evaluate its potential in this capacity, exploring whether its unique structural features could be leveraged to design compounds with novel activity profiles.

Advanced Mechanistic Elucidation in Complex Biological Systems

Detailed studies aimed at unraveling the precise mechanism of action of this compound in complex biological environments are conspicuously absent from the current scientific literature. Although it shares the core pharmacophore of Imatinib, the specific structural differences inherent to this compound are expected to alter its biological activity, target specificity, and off-target effects. vulcanchem.com Comprehensive mechanistic studies, including proteomics and cellular signaling pathway analysis, would be required to understand these nuances, but such research has yet to be published.

Synergistic Combinations with Other Molecularly Targeted Agents in Preclinical Settings

The investigation of drug synergies through combination therapies is a critical area of preclinical research, often aimed at enhancing therapeutic efficacy and overcoming drug resistance. nih.govnih.gov While a multitude of studies have assessed Imatinib in various combinations, there is a lack of specific preclinical data regarding the use of this compound in any synergistic combination studies. nih.govnih.gov Future preclinical models could explore whether this compound, either alone or in combination, exhibits any advantageous anti-proliferative or pro-apoptotic effects.

Application in Emerging Research Fields (e.g., host-pathogen interactions in specific research models)

The repurposing or investigation of established and related compounds in new and emerging fields of research, such as the modulation of host-pathogen interactions, represents an exciting frontier in science. philpapers.orgfrontiersin.orgnih.gov A singular, unverified mention in the literature points to a potential investigation of this compound in the context of COVID-19 research, specifically its off-target effects on viral proteases. vulcanchem.com However, it is explicitly stated that conclusive data from this research remain unpublished. vulcanchem.com Consequently, the potential application of this compound in this or any other emerging research area remains speculative pending the publication of robust scientific evidence.

Compound Data

The following table provides key information for the chemical compounds mentioned in this article.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound220127-57-1C₃₃H₂₈N₁₀O580.66
Imatinib152459-95-5C₂₉H₃₁N₇O493.60
Imatinib mesylate220127-57-1C₃₀H₃₅N₇O₄S589.71

Summary of Research Findings for this compound

This table summarizes the limited research findings currently available for this compound.

Research AreaFinding
Chemical Identity A derivative and process-related impurity formed during the synthesis of Imatinib. aozeal.comvulcanchem.com
Physicochemical Properties Characterized as a white to off-white solid with limited solubility in dimethyl sulfoxide (B87167) (DMSO) and methanol. vulcanchem.com
Regulatory Standing Its presence is monitored as a synthetic impurity in Imatinib production to adhere to guidelines from the International Council for Harmonisation (ICH). vulcanchem.com
Exploratory Research A 2020 study was noted to have explored potential off-target effects on viral proteases in the context of COVID-19, though findings are not publicly available. vulcanchem.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.